molecular formula C11H12O2 B1200426 7-Methoxy-2-tetralone CAS No. 4133-34-0

7-Methoxy-2-tetralone

Cat. No. B1200426
Key on ui cas rn: 4133-34-0
M. Wt: 176.21 g/mol
InChI Key: XEAPZXNZOJGVCZ-UHFFFAOYSA-N
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Patent
US04150032

Procedure details

To a solution of 104.1 g (0.59 mole) 3,4-dihydro-7-methoxy-2(1H)naphthalenone in 100 ml dry benzene was added dropwise under nitrogen with stirring at room temperature 62.5 g (0.88 mole) pyrrolidine. After the addition (10-15 min), the reaction mixture was refluxed for 2.5 hr with azeotropic removal of water and then cooled to room temperature. The enamine solution was added dropwise to 143.8 g (1.19 mole) allyl bromide with stirring at a rate sufficient to maintain normal refluxing to provide a heavy precipitate. Benzene (50 ml) was added to facilitate stirring and reflux continued for 4 hr; then, 700 ml of water was added and refluxing resumed. After 2 hr, the reaction mixture was cooled to room temperature and diluted with 100 ml benzene. The benzene layer was separated and the aqueous phase extracted with benzene (2×100 ml). The combined extracts were washed with water (2×100 ml) and dried (Na2SO4). After evaporation of the solvent, the residue was distilled to give 113.5 g (89%) of VIIIa, b.p. 114°-118°/0.1-0.05 mm Hg. NMR: δ 2.40-3.10 (m, 6, allylic and alicyclic), 3.45 (t, 1, C1 --H, J=6.5), 3.75 (s, 3, OCH3), 4.8-6.1 (m, 3, olefinic), 6.7-7.2 (m, 3, ArH). IR: (neat) 1715 cm-1.
Quantity
104.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
143.8 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[CH2:10]2)=[CH:5][CH:4]=1.N1C[CH2:17][CH2:16][CH2:15]1.O.C(Br)C=C>C1C=CC=CC=1>[CH2:17]([CH:10]1[C:11]2[C:6](=[CH:5][CH:4]=[C:3]([O:2][CH3:1])[CH:12]=2)[CH2:7][CH2:8][C:9]1=[O:13])[CH:16]=[CH2:15]

Inputs

Step One
Name
Quantity
104.1 g
Type
reactant
Smiles
COC1=CC=C2CCC(CC2=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
62.5 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
143.8 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
700 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at a rate sufficient
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition (10-15 min)
Duration
12.5 (± 2.5) min
TEMPERATURE
Type
TEMPERATURE
Details
to maintain normal
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
to provide a heavy precipitate
STIRRING
Type
STIRRING
Details
to facilitate stirring
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The benzene layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with benzene (2×100 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to give 113.5 g (89%) of VIIIa, b.p. 114°-118°/0.1-0.05 mm Hg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=C)C1C(CCC2=CC=C(C=C12)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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